molecular formula C8H11NO2 B3030071 2-Amino-6-methoxy-4-methylphenol CAS No. 862730-25-4

2-Amino-6-methoxy-4-methylphenol

Cat. No.: B3030071
CAS No.: 862730-25-4
M. Wt: 153.18
InChI Key: PNJUMBWTTCVPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methoxy-4-methylphenol is a substituted aromatic compound characterized by a phenolic backbone with three functional groups: an amino (–NH₂) group at position 2, a methoxy (–OCH₃) group at position 6, and a methyl (–CH₃) group at position 4 (Figure 1).

Properties

IUPAC Name

2-amino-6-methoxy-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJUMBWTTCVPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301852
Record name 2-Amino-6-methoxy-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862730-25-4
Record name 2-Amino-6-methoxy-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862730-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methoxy-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2-Amino-5-Methylphenol (6-Amino-m-Cresol; CAS 17672-22-9)

Structural Differences :

  • Substituents: Amino (–NH₂) at position 2, methyl (–CH₃) at position 5, and hydroxyl (–OH) at position 1.
  • Key Distinction: Absence of a methoxy group compared to 2-Amino-6-methoxy-4-methylphenol.

Implications :

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (Compound I)

Structural Differences :

  • Substituents: Ethoxy (–OCH₂CH₃) at position 2, iminomethyl (–CH=N–C₆H₄–CH₃) at position 6.
  • Key Distinction: Replacement of amino and methoxy groups with ethoxy and iminomethyl functionalities.

Research Findings :

  • Synthesized for metal complexation studies. The ethoxy group increases steric bulk, while the iminomethyl moiety enhances chelation capabilities with transition metals like Cu(II) and Ni(II) .

Implications :

4-(Aminomethyl)-2-methoxyphenol

Structural Differences :

  • Substituents: Aminomethyl (–CH₂NH₂) at position 4 and methoxy (–OCH₃) at position 2.
  • Key Distinction: Aminomethyl group instead of amino and methyl groups at distinct positions.

Implications :

  • The positional isomerism between 4-(Aminomethyl)-2-methoxyphenol and this compound could lead to divergent metabolic pathways and environmental persistence.

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Applications/Findings Reference ID
This compound –NH₂ (2), –OCH₃ (6), –CH₃ (4) Amino, Methoxy, Methyl Potential ligand, cosmetic uses
2-Amino-5-Methylphenol –NH₂ (2), –CH₃ (5), –OH (1) Amino, Methyl, Hydroxyl Hair dye component
2-Ethoxy-6-iminomethylphenol –OCH₂CH₃ (2), –CH=N–C₆H₄–CH₃ (6) Ethoxy, Iminomethyl Metal complexation studies
4-(Aminomethyl)-2-methoxyphenol –CH₂NH₂ (4), –OCH₃ (2) Aminomethyl, Methoxy Industrial intermediate

Research Findings and Implications

  • Electronic Effects: Methoxy groups in this compound donate electron density via resonance, stabilizing intermediates in synthetic reactions compared to ethoxy or aminomethyl derivatives .
  • Steric Considerations : The methyl group at position 4 may hinder π-π stacking in crystal structures, a property critical for material science applications .
  • Toxicity Profile: Unlike 2-Amino-5-methylphenol, the methoxy group in the target compound may reduce direct skin penetration, suggesting a safer profile for cosmetic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.